molecular formula C21H27N3O3 B6092042 2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide

2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide

Cat. No.: B6092042
M. Wt: 369.5 g/mol
InChI Key: RQDRGDBANLDWJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide, also known as DPN, is a chemical compound that has been widely studied for its potential therapeutic applications. DPN belongs to the class of nicotinamide adenine dinucleotide (NAD) analogs and has been found to modulate NAD metabolism, which has implications in many physiological and pathological processes.

Mechanism of Action

2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide modulates NAD metabolism by acting as a competitive inhibitor of NAD synthetase, which converts nicotinamide mononucleotide (NMN) to NAD. This compound has a higher affinity for NAD synthetase than NMN, which leads to a decrease in NAD synthesis and an increase in NMN levels. NMN can then be converted back to NAD through the salvage pathway, which is regulated by nicotinamide phosphoribosyltransferase (NAMPT). This compound has also been found to activate the sirtuin family of NAD-dependent deacetylases, which are involved in many cellular processes, such as DNA repair, energy metabolism, and aging.
Biochemical and Physiological Effects
This compound has been found to have many biochemical and physiological effects. It has been shown to increase NMN levels and decrease NAD levels in cells and tissues. This compound has also been found to activate sirtuins and increase their deacetylase activity. This leads to changes in gene expression and cellular processes, such as DNA repair, energy metabolism, and aging. This compound has also been found to have anti-inflammatory, anti-cancer, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide has many advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized in large quantities. This compound has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, and its effects can be dose-dependent. This compound can also have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are many future directions for research on 2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide. One area of research is the development of this compound analogs with improved pharmacokinetic properties and specificity for NAD metabolism enzymes. Another area of research is the investigation of this compound's effects on cellular processes, such as DNA repair, energy metabolism, and aging. This compound's potential therapeutic applications in neurodegenerative diseases, cancer, and inflammation also warrant further investigation. Finally, the role of this compound in the gut microbiome and its potential effects on host physiology and disease should be explored.

Synthesis Methods

2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide can be synthesized through a multistep process, starting from 2,6-dimethoxybenzaldehyde and 3-piperidin-1-ylpropan-1-amine. The intermediate product is then reacted with nicotinoyl chloride to yield this compound. The synthesis method has been optimized to obtain high yields and purity of this compound.

Scientific Research Applications

2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide has been extensively studied for its potential therapeutic applications. It has been found to modulate NAD metabolism, which is involved in many physiological and pathological processes, such as energy metabolism, DNA repair, and immune response. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been found to have anti-inflammatory and anti-cancer properties.

Properties

IUPAC Name

2,6-dimethoxy-N-[1-(2-phenylethyl)piperidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-26-19-11-10-18(21(23-19)27-2)20(25)22-17-9-6-13-24(15-17)14-12-16-7-4-3-5-8-16/h3-5,7-8,10-11,17H,6,9,12-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDRGDBANLDWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)NC2CCCN(C2)CCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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